2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Description
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-2-8-3-7(5-12)4-10-9(8)11-6/h2-5H,1H3,(H,10,11) |
InChI Key |
JZUBRWQXMAXKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Another approach involves modifications of the Madelung and Fischer syntheses of indoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as batch processing and continuous flow techniques, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and iodine are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods involving different reagents and conditions. Here are some notable synthesis routes:
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method 1 | NaOH, NaCNBH3, dimethylamine hydrochloride | Methanol, 12h | 33% |
| Method 2 | Pyridinium chlorochromate | Dichloromethane, RT | 87% |
| Method 3 | Sodium borohydride | Methanol, 1h | 76% |
These methods illustrate the versatility in synthesizing 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde under varied conditions.
Fibroblast Growth Factor Receptor Inhibition
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs). For instance, a series of derivatives were tested against FGFR1, FGFR2, and FGFR3, with one compound showing IC50 values of 7 nM for FGFR1. This indicates a strong potential for these compounds in cancer treatment due to their ability to inhibit tumor growth by targeting the FGFR signaling pathway .
Gastric Acid Secretion Inhibition
Another application of pyrrolo[2,3-b]pyridine derivatives is their role as potent inhibitors of gastric acid secretion. Compounds derived from this scaffold have been shown to surpass the inhibitory effects of established drugs like lansoprazole in experimental models. The structure-activity relationship (SAR) studies indicated that specific substitutions at the 1 or 2 positions could enhance their efficacy as gastric acid secretion inhibitors .
Case Study 1: Cancer Therapy
In a study focused on breast cancer cell lines (4T1), compound 4h demonstrated significant inhibition of cell proliferation and induced apoptosis. This compound not only inhibited migration and invasion but also showed favorable pharmacokinetic properties due to its low molecular weight. Such findings suggest that derivatives of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde could serve as promising lead compounds for further development in cancer therapies .
Case Study 2: Drug Development
A comprehensive docking study revealed that specific modifications on the pyrrolo[2,3-b]pyridine ring could improve binding affinity to target receptors. By exploring various substituents at the 5-position of the ring structure, researchers identified compounds with enhanced biological activity against FGFRs. These insights are crucial for designing new drugs with better efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various types of cancer . The compound binds to the receptor, preventing its activation and subsequent downstream signaling, thereby inhibiting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
Key analogues of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde include derivatives with:
- Different substituent positions (e.g., 3-carbaldehyde vs. 5-carbaldehyde).
- Halogen substituents (Br, Cl) at the 5-position.
- N1-alkylation (e.g., tosyl or benzyl groups).
- Electron-donating/withdrawing groups (e.g., methoxy, cyclohexyl).
Table 1: Structural and Reactivity Comparison of Selected Analogues
Biological Activity
2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure comprising a pyrrole and a pyridine ring. This compound has been investigated primarily for its biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancer types.
- Molecular Formula : C9H8N2O
- Molecular Weight : 160.17 g/mol
- Structure : The compound features an aldehyde functional group at the 5-position of the pyrrolo ring, enhancing its reactivity and biological potential.
Inhibition of FGFRs
Recent studies have highlighted the compound's role as a potent inhibitor of FGFR signaling pathways. FGFRs are critical in regulating cell proliferation and differentiation, and their dysregulation is associated with several cancers.
- IC50 Values :
Structure-Activity Relationship (SAR)
The biological activity of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can be significantly influenced by structural modifications.
| Compound | FGFR Inhibition (IC50) | Remarks |
|---|---|---|
| 2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | 1900 nM | Potent against FGFR1 |
| Derivative 4h | 7 nM | Exhibits pan-FGFR inhibitory activity |
The introduction of specific substituents at the 5-position has been shown to enhance binding affinity and inhibitory potency. For example, modifications that allow for hydrogen bonding with key residues in the FGFR active site have led to significant increases in activity .
The mechanism through which 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde exerts its effects involves competitive inhibition of FGFRs. Binding studies have demonstrated that this compound can effectively compete with natural ligands for receptor binding sites, thereby blocking downstream signaling pathways that promote tumor growth and survival.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Anti-Cancer Activity : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 and MCF-7) have shown that derivatives of this compound significantly inhibit cell proliferation and induce apoptosis.
- In Vivo Efficacy : Animal models treated with specific derivatives showed reduced tumor growth rates compared to controls, supporting the potential for clinical applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
